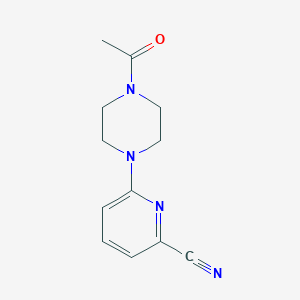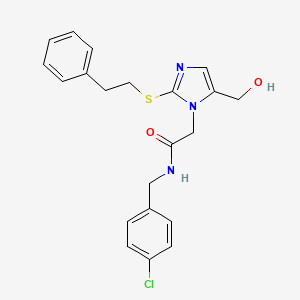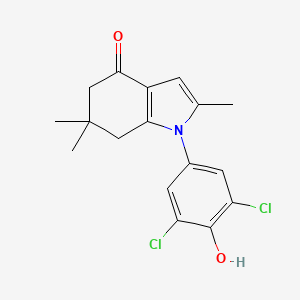![molecular formula C14H14N2O3 B2461479 2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid CAS No. 926264-45-1](/img/structure/B2461479.png)
2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid” is a chemical compound with the molecular formula C14H14N2O3 . It is also known as N-methyl-N-[(1-naphthalenylamino)carbonyl]-glycine . The compound has a molecular weight of 258.27 .
Molecular Structure Analysis
The molecular structure of “2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid” consists of a naphthalene ring attached to a carbamoyl group, which is further attached to a methylamino acetic acid group . The exact structure can be determined using techniques such as NMR .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid:
Antimicrobial Agents
2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid: has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity .
Pharmaceutical Intermediates
This compound is used as an intermediate in the synthesis of various pharmaceutical drugs. Its unique structure makes it a valuable building block for creating more complex molecules with therapeutic properties. Researchers utilize it to develop new drugs targeting a range of diseases, including cancer and infectious diseases .
Enzyme Inhibition Studies
2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid: is employed in enzyme inhibition studies. Its ability to bind to specific enzymes makes it useful for studying enzyme kinetics and mechanisms. This application is crucial for understanding how enzymes work and for developing inhibitors that can regulate enzyme activity in various biological processes .
Chemical Synthesis
In organic chemistry, this compound is used as a reagent for synthesizing other complex organic molecules. Its reactivity and stability make it suitable for various chemical reactions, including condensation and coupling reactions. This application is essential for creating new materials and compounds for industrial and research purposes .
Drug Delivery Systems
Researchers are exploring the use of 2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid in drug delivery systems. Its chemical properties allow it to be incorporated into nanoparticles and other delivery vehicles, enhancing the delivery and efficacy of drugs. This application is particularly relevant for targeted cancer therapies and other treatments requiring precise delivery .
Biochemical Assays
This compound is used in various biochemical assays to study protein-ligand interactions, enzyme activity, and other biochemical processes. Its ability to interact with biological molecules makes it a valuable tool for researchers investigating the molecular mechanisms of diseases and developing new diagnostic methods .
Agricultural Chemicals
2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid: is also being studied for its potential use in agriculture as a pesticide or herbicide. Its antimicrobial properties can help protect crops from bacterial infections, while its chemical structure can be modified to target specific pests or weeds .
Material Science
In material science, this compound is used to develop new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and other desirable characteristics. This application is important for creating advanced materials for various industrial applications .
Safety and Hazards
Propiedades
IUPAC Name |
2-[methyl(naphthalen-1-ylcarbamoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-16(9-13(17)18)14(19)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHIRNAUVCXKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)NC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine](/img/structure/B2461400.png)


![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2461404.png)




![N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2461412.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2461416.png)
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-4-carboxylic acid](/img/structure/B2461419.png)